molecular formula C17H14Cl2N2O2 B12150553 N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12150553
M. Wt: 349.2 g/mol
InChI Key: XOMCRNDLMGYLNU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 2,4-dichloroaniline with 5-methoxyindole in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution reactions could introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    N-(2,4-dichlorophenyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and activity.

Uniqueness

N-(2,4-dichlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the dichlorophenyl and methoxyindole groups, which confer specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22)

InChI Key

XOMCRNDLMGYLNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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